molecular formula C22H24N4O2 B5435222 5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine

5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine

Cat. No. B5435222
M. Wt: 376.5 g/mol
InChI Key: UJIRWVORSWQQTH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring and a pyrazole ring. Piperidine is a common motif in many pharmaceuticals and natural products . Pyrazole is a heterocyclic compound and is known to possess various biological activities .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, heterocyclic compounds like piperidine and pyrazole are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many piperidine and pyrazole derivatives show a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) is a current focus in drug therapy . Heterocyclic compounds, including those containing piperidine and pyrazole rings, are being explored for their potential in this area .

properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-[6-[4-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-15-16-3-2-12-26(14-16)22(27)19-8-9-20(23-13-19)17-4-6-18(7-5-17)21-10-11-24-25-21/h4-11,13,16H,2-3,12,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRWVORSWQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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